molecular formula C25H25N3OS B11044850 1-(10H-phenothiazin-10-yl)-3-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one

1-(10H-phenothiazin-10-yl)-3-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one

Cat. No.: B11044850
M. Wt: 415.6 g/mol
InChI Key: INCKQJKAEPCBFS-UHFFFAOYSA-N
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Description

1-(10H-PHENOTHIAZIN-10-YL)-3-[2-(3-PYRIDYL)PIPERIDINO]-1-PROPANONE is a complex organic compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This particular compound is of interest due to its unique structure, which combines a phenothiazine moiety with a pyridine and piperidine group, potentially offering a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-PHENOTHIAZIN-10-YL)-3-[2-(3-PYRIDYL)PIPERIDINO]-1-PROPANONE typically involves multiple steps, starting with the preparation of the phenothiazine core. This can be achieved through the cyclization of diphenylamine with sulfur. The subsequent steps involve the introduction of the pyridine and piperidine groups through various organic reactions, such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(10H-PHENOTHIAZIN-10-YL)-3-[2-(3-PYRIDYL)PIPERIDINO]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the piperidine or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(10H-PHENOTHIAZIN-10-YL)-3-[2-(3-PYRIDYL)PIPERIDINO]-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YL)-3-[2-(3-PYRIDYL)PIPERIDINO]-1-PROPANONE involves its interaction with various molecular targets, including receptors and enzymes. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. The pyridine and piperidine groups can modulate the compound’s binding affinity and selectivity for different targets, influencing its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine used primarily as an antiemetic and antihistamine.

    Thioridazine: A phenothiazine with antipsychotic effects, similar to chlorpromazine.

Uniqueness

1-(10H-PHENOTHIAZIN-10-YL)-3-[2-(3-PYRIDYL)PIPERIDINO]-1-PROPANONE is unique due to its combination of a phenothiazine core with pyridine and piperidine groups

Properties

Molecular Formula

C25H25N3OS

Molecular Weight

415.6 g/mol

IUPAC Name

1-phenothiazin-10-yl-3-(2-pyridin-3-ylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C25H25N3OS/c29-25(14-17-27-16-6-5-9-20(27)19-8-7-15-26-18-19)28-21-10-1-3-12-23(21)30-24-13-4-2-11-22(24)28/h1-4,7-8,10-13,15,18,20H,5-6,9,14,16-17H2

InChI Key

INCKQJKAEPCBFS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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